S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
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Overview
Description
S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a decyl group and a pentyl group attached to a biphenyl core, with a carbothioate functional group. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Decyl and Pentyl Groups: The decyl and pentyl groups can be introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group can be introduced through a thiocarbonylation reaction, where a thiocarbonyl compound reacts with the biphenyl derivative under suitable conditions.
Industrial Production Methods: Industrial production of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials .
Medicine: In medicinal chemistry, biphenyl derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties .
Mechanism of Action
The mechanism of action of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets, such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. The decyl and pentyl groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity .
Properties
CAS No. |
90336-53-1 |
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Molecular Formula |
C28H40OS |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
S-decyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C28H40OS/c1-3-5-7-8-9-10-11-13-23-30-28(29)27-21-19-26(20-22-27)25-17-15-24(16-18-25)14-12-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI Key |
CWBMMYIVWNAYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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